3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione typically involves the aldol condensation of furfural or its derivatives with appropriate aldehydes or ketones. This reaction is often catalyzed by acids such as triflic acid or aluminum chloride (AlCl3), which facilitate the formation of the furan ring and the conjugated enone structure . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of furan derivatives, including this compound, often involves the use of renewable carbohydrate feedstocks such as hemicelluloses and cellulose. These feedstocks can be converted into furfural and 5-hydroxymethylfurfural (5-HMF), which serve as platform chemicals for the synthesis of various furan derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s furan ring and conjugated enone structure allow it to act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes and lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione include other furan derivatives such as:
- 4-(furan-2-yl)but-3-en-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
Uniqueness
What sets this compound apart from other similar compounds is its unique octyl and prop-2-en-1-yl substituents. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications .
Properties
CAS No. |
823833-65-4 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3-octyl-4-prop-2-enylfuran-2,5-dione |
InChI |
InChI=1S/C15H22O3/c1-3-5-6-7-8-9-11-13-12(10-4-2)14(16)18-15(13)17/h4H,2-3,5-11H2,1H3 |
InChI Key |
NWJDZUMBJXDCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=O)OC1=O)CC=C |
Origin of Product |
United States |
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